Cupric perchlorate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Cu/c2*2-1(3,4)5;/h2*(H,2,3,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNNKGFMTBWUGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17031-32-2 (dihydrate) | |

| Record name | Cupric perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40890720 | |

| Record name | Perchloric acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale green hygroscopic solid; [Merck Index] | |

| Record name | Cupric perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13770-18-8 | |

| Record name | Cupric perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBE83VVE7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cupric Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cupric perchlorate (B79767), detailing its chemical properties, structure, and common experimental applications. The information is intended to support research and development activities where this compound is utilized.

Core Chemical Identity and Structure

Cupric perchlorate, also known as copper(II) perchlorate, is an inorganic compound and a salt of copper and perchloric acid.[1] Its chemical formula is Cu(ClO₄)₂ .[1][2] While the anhydrous form exists, it is hygroscopic and less commonly encountered than its hydrated forms.[1][2] The most stable and commercially available form is the hexahydrate, Cu(ClO₄)₂·6H₂O .[1][3][4] Other known hydrates include the dihydrate, tetrahydrate, and heptahydrate.[1]

The structure of this compound hexahydrate has been determined by X-ray crystallography to be monoclinic.[5] In this structure, the copper(II) ion is not directly bonded to the perchlorate anions. Instead, it is coordinated by six water molecules, forming a distorted octahedral complex, [Cu(H₂O)₆]²⁺.[2][5][6] This distortion is a result of the Jahn-Teller effect, which is characteristic of octahedral copper(II) complexes. The perchlorate ions (ClO₄⁻) are situated in the crystal lattice, balancing the charge of the cationic copper-aqua complex.

Physicochemical Properties

The quantitative data for both anhydrous and hexahydrated this compound are summarized in the table below for easy comparison.

| Property | Anhydrous Cu(ClO₄)₂ | Hexahydrate Cu(ClO₄)₂·6H₂O |

| Molar Mass | 262.45 g/mol [1][2][7] | 370.54 g/mol [1][2][3][4][8] |

| Appearance | Pale green hygroscopic solid[7] | Blue crystalline solid[1][3] |

| Density | Not readily available | 2.225 g/cm³[1][2] |

| Melting Point | Decomposes | 82 °C[1][2] |

| Boiling Point | Decomposes | 100–102 °C (decomposes)[1] |

| Solubility in Water | Soluble | 146 g/100 mL at 30 °C[1][2] |

| Other Solubilities | Soluble in acetone, ethanol (B145695), diethyl ether[1] | Soluble in methanol, acetic acid[1] |

Chemical Structure Visualization

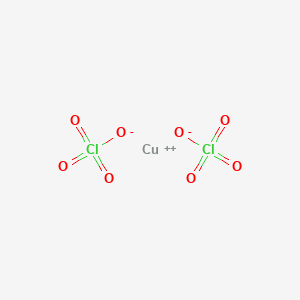

Caption: Ionic structure of anhydrous this compound.

Caption: [Cu(H₂O)₆]²⁺ complex in hexahydrate form.

Experimental Protocols

This compound is synthesized through several methods and is widely used as a catalyst in organic synthesis.

Synthesis of this compound

Method 1: From Copper(II) Oxide and Perchloric Acid [1][9]

This is a straightforward acid-base reaction.

-

Reactants: Copper(II) oxide (CuO), Perchloric acid (HClO₄, typically 60-70% in water).

-

Procedure:

-

In a fume hood, cautiously add a stoichiometric amount of solid copper(II) oxide in small portions to a stirred solution of perchloric acid. The reaction is exothermic.

-

Continue stirring until all the black copper(II) oxide has reacted to form a blue solution.

-

Gently heat the solution to concentrate it, promoting crystallization.

-

Allow the solution to cool slowly at room temperature. Blue crystals of Cu(ClO₄)₂·6H₂O will form.

-

Isolate the crystals by filtration, wash with a small amount of cold distilled water, and dry in a desiccator.

-

-

Reaction: CuO + 2 HClO₄ → Cu(ClO₄)₂ + H₂O[1]

Method 2: Metathesis Reaction [1]

This method is useful if perchloric acid is not available but other perchlorate salts are.

-

Reactants: Copper(II) sulfate (B86663) (CuSO₄), Barium perchlorate (Ba(ClO₄)₂).

-

Procedure:

-

Prepare aqueous solutions of copper(II) sulfate and barium perchlorate separately.

-

Slowly add the barium perchlorate solution to the copper(II) sulfate solution with constant stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately.

-

Stir the mixture for a period to ensure complete precipitation.

-

Remove the barium sulfate precipitate by filtration.

-

The resulting filtrate is an aqueous solution of this compound. Crystallize the hexahydrate as described in Method 1.

-

-

Reaction: CuSO₄(aq) + Ba(ClO₄)₂(aq) → Cu(ClO₄)₂(aq) + BaSO₄(s)[1]

Application in Catalysis: Synthesis of Polyhydroquinolines

This compound hexahydrate serves as an efficient Lewis acid catalyst for multi-component reactions.[6][10]

-

Objective: To synthesize polyhydroquinoline derivatives via a four-component condensation reaction.[10]

-

Reactants: An aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297).

-

Catalyst: Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O).

-

Procedure:

-

In a suitable reaction vessel, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of Cu(ClO₄)₂·6H₂O (e.g., 5 mol%).

-

Subject the mixture to ultrasound irradiation at room temperature for the time specified in the relevant literature (typically short reaction times are reported).[10]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture. The solid product will precipitate.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the desired polyhydroquinoline derivative.

-

Caption: Workflow for catalytic synthesis of polyhydroquinolines.

Safety and Handling

-

Oxidizing Agent: this compound is a strong oxidizing agent.[2][7] It can intensify fires and may cause fire or explosion upon contact with combustible materials.

-

Toxicity and Irritation: Perchlorates are generally toxic. This compound is an irritant to the skin, eyes, and respiratory system.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Keep away from heat, sparks, and flammable materials.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as organic materials, reducing agents, and combustible materials.

References

- 1. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 3. gfschemicals.com [gfschemicals.com]

- 4. scbt.com [scbt.com]

- 5. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 13770-18-8 | Benchchem [benchchem.com]

- 7. This compound | Cl2CuO8 | CID 28211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hexahydrate | Cl2CuH12O14 | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Making copper perchlorate ? Is this method valid ? - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of cupric perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of cupric perchlorate (B79767), also known as copper(II) perchlorate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental methodologies.

Physicochemical Properties

Cupric perchlorate is an inorganic compound that is most commonly available as a blue crystalline hexahydrate.[1] The anhydrous form is a pale green hygroscopic solid.[2] It is a salt of copper and perchloric acid.[1] The hexahydrate form is highly soluble in water and other polar solvents.[1][3]

Quantitative Data Summary

The key physical and chemical properties of both anhydrous and hexahydrated this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Anhydrous this compound | This compound Hexahydrate |

| Molecular Formula | Cu(ClO₄)₂[1] | Cu(ClO₄)₂·6H₂O[1] |

| Molecular Weight | 262.45 g/mol [1] | 370.54 g/mol [1] |

| Appearance | Pale green hygroscopic solid[2] | Blue crystalline solid[1] |

| Density | - | 2.225 g/cm³ at 25 °C[1][4] |

| Melting Point | - | 82 °C[1] |

| Boiling Point | Decomposes | Decomposes at 100–102 °C[1] |

| Refractive Index (n_D) | - | 1.505[5] |

Table 2: Solubility of this compound Hexahydrate

| Solvent | Solubility | Temperature |

| Water | 146 g/100 mL[1] | 30 °C |

| Ethanol | Soluble[3] | - |

| Methanol | Soluble[1] | - |

| Acetone | Soluble[1] | - |

| Acetic Acid | Soluble[1] | - |

| Diethyl Ether | Soluble[1] | - |

| Furfural | 69 g/100 mL[1] | 20 °C |

Chemical Properties and Reactivity

This compound is a potent oxidizing agent, a characteristic derived from the perchlorate anion.[6] This property, along with its nature as a Lewis acid, makes it a valuable catalyst in various organic transformations.[6]

Catalytic Activity

This compound has been effectively employed as a catalyst in several organic synthesis reactions, including:

-

Synthesis of Polyhydroquinolines: It catalyzes the four-component condensation reaction of aldehydes, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297).[6]

-

Cyanosilylation of Aldehydes: It serves as a catalyst for the addition of trimethylsilyl (B98337) cyanide to aldehydes.[6]

-

Acetylation: It is used to catalyze the acetylation of alcohols, phenols, amines, and thiols.[6]

-

Aerobic Oxidation of Alcohols: In conjunction with TEMPO, it facilitates the oxidation of primary alcohols to aldehydes.[7]

Decomposition

Upon heating, this compound decomposes.[1] The hexahydrate form begins to decompose between 100-102 °C.[1] Like other perchlorates, its decomposition can be energetic and should be handled with care, especially in the presence of organic materials.[8]

Coordination Chemistry

The perchlorate ion is a weakly coordinating anion, which makes the copper(II) cation readily available to bond with a wide array of ligands.[6] This property is instrumental in the synthesis of novel coordination complexes. In its hexahydrated form, the copper(II) ion is coordinated by six water molecules, forming a distorted octahedral geometry.[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound Hexahydrate

This compound hexahydrate can be prepared through the reaction of copper(II) oxide or basic copper(II) carbonate with perchloric acid.[1][10]

Protocol:

-

In a well-ventilated fume hood, cautiously add a stoichiometric amount of 60-70% perchloric acid to a suspension of copper(II) oxide (CuO) or basic copper(II) carbonate (CuCO₃·Cu(OH)₂) in deionized water. The addition should be done slowly and with constant stirring.

-

The reaction mixture is gently heated to facilitate the dissolution of the copper salt.

-

Once the reaction is complete (indicated by the cessation of gas evolution if carbonate is used and the formation of a clear blue solution), the solution is filtered to remove any unreacted starting material.

-

The filtrate is then carefully evaporated to about 60-70% of its original volume.[11]

-

The concentrated solution is allowed to cool to room temperature, upon which blue crystals of this compound hexahydrate will form.[11]

-

The crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent.

Reaction Scheme:

CuO + 2 HClO₄ + 5 H₂O → Cu(ClO₄)₂·6H₂O[1]

CuCO₃·Cu(OH)₂ + 4 HClO₄ + 9 H₂O → 2 Cu(ClO₄)₂·6H₂O + CO₂

Catalytic Synthesis of Polyhydroquinolines

This protocol describes the synthesis of polyhydroquinolines using this compound hexahydrate as a catalyst under ultrasound irradiation.[6]

Protocol:

-

In a suitable reaction vessel, combine an aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

-

Add this compound hexahydrate (10 mol%) to the mixture.

-

Subject the reaction mixture to ultrasound irradiation at room temperature for the time specified in the relevant literature (typically short reaction times are observed).[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Caption: Workflow for the catalytic synthesis of polyhydroquinolines.

Role in Biological Systems and Signaling Pathways

While this compound itself is not a therapeutic agent, the cupric ion (Cu²⁺) plays a significant role in various biological processes and has been the subject of research in drug development.[12][13] Copper is an essential trace element involved in numerous enzymatic reactions.[14]

Recent studies have shown that copper(II) ions can activate Receptor Tyrosine Kinase (RTK) signaling pathways in a ligand-independent manner.[15] This activation can promote cellular processes such as proliferation and wound healing.[15] The proposed mechanism involves the enhancement of dimerization between monomeric RTKs, which initiates the downstream signaling cascade.[15]

Caption: Proposed signaling pathway activation by copper(II) ions.

Safety and Handling

This compound is a strong oxidizing agent and may cause fire on contact with combustible materials.[16][17] It is also a skin and eye irritant.[16][17] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[18] It should be stored in a cool, dry, well-ventilated area away from combustible materials and moisture.[17][18]

Conclusion

This compound is a versatile inorganic compound with significant applications in both synthetic chemistry and as a source of bioactive copper ions for research in biological systems. Its properties as a potent oxidizing agent and a Lewis acid catalyst make it a valuable tool for organic synthesis. Furthermore, the emerging understanding of the role of copper ions in cellular signaling pathways opens new avenues for its investigation in the context of drug development and therapy. Proper handling and safety precautions are paramount when working with this energetic material.

References

- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 2. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. COPPER(II) PERCHLORATE HEXAHYDRATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper( i ) complex in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10564B [pubs.rsc.org]

- 10. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 11. Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. What is Cupric chloride used for? [synapse.patsnap.com]

- 13. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper (II) Ions Activate Ligand-Independent Receptor Tyrosine Kinase (RTK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(i) complex in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (PDF) Efficient one-pot green synthesis of tetrakis(acetonitrile)copper(I) complex in aqueous media (2019) | Ilya S. Kritchenkov | 15 Citations [scispace.com]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide to Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric perchlorate (B79767) hexahydrate, focusing on its chemical properties, key applications in organic synthesis, and detailed safety and handling protocols. The information is intended for professionals in research and development who utilize or are considering this versatile reagent in their work.

Core Chemical and Physical Properties

Cupric perchlorate hexahydrate, also known as copper(II) perchlorate hexahydrate, is a blue crystalline solid.[1][2] It is a hydrated inorganic salt that is notable for its strong oxidizing properties and its utility as a Lewis acid catalyst in various chemical transformations.[3][4] The compound is hygroscopic, meaning it readily absorbs moisture from the air, and is highly soluble in water.[2][5]

Table 1: Chemical Identifiers and Physical Properties of this compound Hexahydrate

| Property | Value | Reference(s) |

| CAS Number | 10294-46-9 | [6][7] |

| Molecular Formula | Cu(ClO₄)₂·6H₂O | [7] |

| Molecular Weight | 370.54 g/mol | [1][7] |

| Appearance | Blue crystalline solid/chunks/powder | [1][3] |

| Density | 2.225 g/mL at 25 °C | |

| Melting Point | 82 °C | [2][8] |

| Solubility in Water | 146 g/100 mL at 30 °C | [2][8] |

| Synonyms | Copper(II) perchlorate hexahydrate, Copper diperchlorate hexahydrate | [6][7] |

Safety and Handling

This compound hexahydrate is a strong oxidizer and requires careful handling to avoid potentially hazardous situations. Contact with combustible materials may intensify fire.[5][6] It is also classified as a skin and eye irritant and may cause respiratory irritation.[6][9]

Table 2: Hazard and Precautionary Information for this compound Hexahydrate

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements | Reference(s) |

| Oxidizing Solids (Category 2) | GHS03 (Flame over circle) | H272: May intensify fire; oxidizer. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P220: Keep/Store away from clothing/combustible materials. | [9][10] |

| Skin Irritation (Category 2) | GHS07 (Exclamation mark) | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [9][10] |

| Eye Irritation (Category 2A) | GHS07 (Exclamation mark) | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

Safe Handling and Storage Workflow

Proper procedures are critical when working with this compound. The following diagram outlines a logical workflow for the safe handling and use of this compound hexahydrate.

Figure 1: Safe handling workflow for this compound hexahydrate.

Applications in Organic Synthesis

This compound hexahydrate is a versatile catalyst and reagent in a variety of organic reactions. Its applications range from electrochemistry and materials science to catalysis in the synthesis of complex organic molecules.[3][4]

Catalyst for the Synthesis of Polyhydroquinolines

This compound hexahydrate has been demonstrated as an efficient catalyst for the one-pot, four-component synthesis of polyhydroquinolines.[11][12] This reaction, often performed under solvent-free conditions with ultrasound irradiation, involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), dimedone, and ammonium (B1175870) acetate (B1210297).[11][12] This method is highlighted for its high yields, short reaction times, and adherence to green chemistry principles.[11]

Experimental Protocol: General Procedure for the Synthesis of Polyhydroquinolines [12]

-

Reactant Mixture: In an open vessel, a mixture of an aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and ammonium acetate (1.2 mmol) is prepared.

-

Catalyst Addition: A catalytic amount of this compound hexahydrate (10 mol%) is added to the mixture.

-

Reaction Conditions: The reaction mixture is subjected to ultrasound irradiation at a frequency of 35 kHz at room temperature.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with cold water.

-

Purification: The resulting solid product is purified by recrystallization from ethanol (B145695) to afford the desired polyhydroquinoline derivative.

Table 3: Examples of Polyhydroquinoline Synthesis using Cu(ClO₄)₂·6H₂O [12]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) | 20 | 96 |

| 2 | 4-Methoxybenzaldehyde | 25 | 97 |

| 3 | 4-Chlorobenzaldehyde | 25 | 95 |

| 4 | 4-Nitrobenzaldehyde | 35 | 88 |

| 5 | 4-Bromobenzaldehyde | 30 | 91 |

Oxidative Cyclization of Benzaldehyde Semicarbazones

This compound in acetonitrile (B52724) can induce the oxidative cyclization of benzaldehyde semicarbazones to yield the corresponding 1,2,4-triazolin-5-ones. This transformation provides a route to an important class of heterocyclic compounds.

Synthesis of Macrocyclic Compounds

In the presence of various diamines, this compound hexahydrate can act as a template, facilitating the synthesis of macrocyclic copper(II) complexes.[13] For example, the reaction of 1,4-bis(2-carboxyaldehyde phenoxy)butane with a diamine in the presence of Cu(ClO₄)₂·6H₂O leads to the formation of a macrocyclic Schiff base complex.[13]

Conclusion

This compound hexahydrate is a valuable reagent for researchers and drug development professionals, primarily serving as a potent oxidizer and an effective Lewis acid catalyst. Its application in multicomponent reactions, such as the synthesis of polyhydroquinolines, showcases its potential for building complex molecular architectures efficiently. However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge for its safe and effective use in a laboratory setting.

References

- 1. This compound hexahydrate | Cl2CuH12O14 | CID 12846356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. americanelements.com [americanelements.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Copper Perchlorate Hexahydrate: An Efficient Catalyst for the Green Synthesis of Polyhydroquinolines under Ultrasonication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

cupric perchlorate solubility in organic solvents

An In-depth Technical Guide on the Solubility of Cupric Perchlorate (B79767) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupric perchlorate, with the chemical formula Cu(ClO₄)₂, is a significant compound in various chemical applications, primarily due to its properties as a potent oxidizing agent and a versatile Lewis acid catalyst. It is commonly available as a blue crystalline hexahydrate, Cu(ClO₄)₂·6H₂O.[1][2] The effectiveness of this compound in many synthetic and catalytic processes is fundamentally dependent on its solubility in non-aqueous, organic solvents. This guide provides a comprehensive overview of the known solubility characteristics of this compound in a range of common organic solvents, details a standard experimental protocol for solubility determination, and illustrates its role in chemical reactions.

Solubility Profile of this compound

This compound exhibits a wide range of solubilities in organic solvents, which is crucial for its application in homogeneous catalysis and organic synthesis. While extensive quantitative data is sparse in readily available literature, a qualitative understanding has been established through various studies and chemical reference materials. The hexahydrate is the most commonly encountered form and is generally more soluble in polar organic solvents.[3][4][5]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes | Reference |

| Qualitative Data | |||||

| Methanol | CH₃OH | Soluble | Not Specified | Often used in solutions for complex formation studies. | [1][6] |

| Ethanol | C₂H₅OH | Soluble / Very Soluble | Not Specified | Confirmed by multiple sources. | [1][7] |

| Acetone | C₃H₆O | Soluble / Very Soluble | Not Specified | Used in studies of chlorate (B79027) complexes. | [1][7][8] |

| Acetonitrile | CH₃CN | Soluble | Not Specified | Forms the [Cu(MeCN)₄]²⁺ complex upon dissolution. | [9][10] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | [1][11] | |

| Dioxane | C₄H₈O₂ | Soluble | Not Specified | [11][12] | |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified | [11][12] | |

| Acetic Acid | CH₃COOH | Soluble | Not Specified | [1] | |

| Benzene | C₆H₆ | Insoluble | Not Specified | [11][12] | |

| Carbon Tetrachloride | CCl₄ | Insoluble | Not Specified | [11][12] | |

| Quantitative Data | |||||

| Furfural | C₅H₄O₂ | 69 g / 100 mL | 20 | [1] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As an ionic salt, this compound dissolves more readily in polar solvents like alcohols, acetone, and acetonitrile, which can effectively solvate the Cu²⁺ and ClO₄⁻ ions.

-

Coordination: Solvents that are also ligands, such as acetonitrile, can form stable coordination complexes with the copper(II) ion, significantly enhancing solubility.[9][10]

-

Hydration State: The commonly used hexahydrate form, --INVALID-LINK--₂, has water molecules coordinated to the copper ion. Its solubility behavior can differ from the anhydrous salt. The presence of coordinated water can facilitate dissolution in protic solvents.

-

Temperature: In general, the solubility of solids in liquids increases with temperature, although specific data for this compound across different temperatures is not widely published.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a salt like this compound in an organic solvent is the gravimetric analysis of a saturated solution.

Materials and Equipment

-

Anhydrous or hexahydrate this compound

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Pre-weighed glass vials

-

Analytical balance (±0.0001 g)

-

Drying oven or vacuum desiccator

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). An excess is necessary to ensure saturation is reached.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Monitor the temperature throughout the process.

-

-

Sample Extraction:

-

Once equilibrium is achieved, allow the mixture to settle for several hours at the constant temperature to let the excess solid precipitate.

-

Carefully draw a known volume (e.g., 5.00 or 10.00 mL) of the clear supernatant liquid using a volumetric pipette. To avoid drawing up solid particles, a syringe fitted with a chemically compatible filter can be used.

-

-

Gravimetric Analysis:

-

Dispense the extracted aliquot of the saturated solution into a pre-weighed, dry glass vial.

-

Record the total mass of the vial and the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at room temperature, by gentle heating in a drying oven at a temperature well below the decomposition point of the salt (decomposes at 100-102 °C), or under vacuum.[1]

-

Once the solvent is fully evaporated, place the vial containing the dry this compound residue in a vacuum desiccator to remove any residual solvent or absorbed moisture.

-

Weigh the vial with the dry residue. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Mass of dissolved salt (m_salt): (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility: Express the solubility in desired units, such as grams of salt per 100 grams of solvent ((m_salt / m_solvent) * 100) or grams of salt per 100 mL of solvent.

-

Visualizations: Workflows and Chemical Logic

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility as described in Section 2.

Catalytic Role in Organic Synthesis

This compound is an effective Lewis acid catalyst in various organic reactions. Its solubility in organic media allows it to participate in homogeneous catalysis. One such application is in copper-catalyzed nitrosation reactions.[13] The diagram below illustrates a generalized logical flow for a Cu(II)-catalyzed reaction involving a substrate.

References

- 1. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. Page loading... [wap.guidechem.com]

- 3. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 4. americanelements.com [americanelements.com]

- 5. Client Challenge [copper-chemistry.fandom.com]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Copper(II) perchlorate hexahydrate, 99.999% (metals basis), Thermo Scientific 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 8. chempap.org [chempap.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Efficient one-pot green synthesis of tetrakis(acetonitrile)copper( i ) complex in aqueous media - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10564B [pubs.rsc.org]

- 11. COPPER PERCHLORATE CAS#: 13770-18-8 [m.chemicalbook.com]

- 12. copper perchlorate | CAS#:13770-18-8 | Chemsrc [chemsrc.com]

- 13. Frontiers | Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides [frontiersin.org]

In-Depth Technical Guide: Cupric Perchlorate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric perchlorate (B79767) hexahydrate, focusing on its chemical properties, synthesis, and applications in research and development. The information is presented to be a valuable resource for professionals in chemistry and drug discovery.

Core Properties and Data

Cupric perchlorate hexahydrate is an inorganic salt with the chemical formula Cu(ClO4)2·6H2O. It is known for its strong oxidizing properties and utility as a catalyst in various chemical reactions.[1]

| Property | Value | Reference |

| Molecular Formula | Cu(ClO4)2·6H2O | [2][3] |

| Molecular Weight | 370.54 g/mol | [2][3] |

| Appearance | Blue crystalline solid | [2] |

| CAS Number | 10294-46-9 | [2][3] |

| Density | 2.225 g/cm³ at 25 °C | [4][5] |

| Melting Point | 82 °C | [4] |

| Solubility | Soluble in water, acetone, and ethanol | [4] |

Experimental Protocols

Synthesis of this compound Hexahydrate

A common laboratory synthesis involves the reaction of a copper(II) salt with perchloric acid.

Methodology:

One established method for preparing this compound hexahydrate is by reacting copper(II) oxide (CuO) or basic copper(II) carbonate with perchloric acid (HClO4).[4][6]

-

Reaction with Copper(II) Oxide: CuO + 2HClO4 → Cu(ClO4)2 + H2O[4]

-

Reaction with Basic Copper(II) Carbonate: Basic copper carbonate is gradually added to a 60-70% solution of perchloric acid, with the temperature maintained below 40°C using an ice bath.[6] After the reaction ceases, the solution is filtered to remove any unreacted solids. The filtrate is then concentrated by evaporation under reduced pressure at 40–50°C until blue crystals of this compound hexahydrate form.

Catalytic Synthesis of Polyhydroquinolines

This compound hexahydrate serves as an efficient catalyst for the green synthesis of polyhydroquinolines, a class of compounds with potential pharmaceutical applications. This one-pot, four-component condensation reaction benefits from high yields and short reaction times, especially when combined with ultrasound irradiation.[3][7]

Methodology:

A mixture of an aryl aldehyde (1 mmol), 5,5-dimethyl-1,3-cyclohexanedione (dimedone) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and ammonium (B1175870) acetate (B1210297) (1 mmol) is combined with this compound hexahydrate (15 mol%). The reaction mixture is then subjected to ultrasound irradiation for 20–40 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[3]

Applications in Research and Development

Beyond its use in organic synthesis, this compound hexahydrate has applications in several other areas of research:

-

Electrochemistry: It can be used as an electrolyte in electrochemical cells, contributing to the efficiency of energy storage systems.[1]

-

Material Science: The compound is utilized in the development of advanced materials, including conductive polymers and nanocomposites.[1]

-

Analytical Chemistry: It serves as a reagent in various analytical methods for the detection and quantification of other compounds.[1]

-

Coordination Chemistry: this compound hexahydrate is a precursor for the synthesis of novel copper(II) complexes. For instance, it has been used to synthesize complexes with nicotinamide (B372718) that have been studied for their potential cytotoxicity, which is of interest in the development of anti-cancer agents.[6]

While direct involvement in biological signaling pathways has not been extensively documented, its role in the synthesis of biologically active molecules and complexes makes it a compound of interest for drug discovery and development professionals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hexahydrate | 10294-46-9 | Benchchem [benchchem.com]

- 3. Copper Perchlorate Hexahydrate: An Efficient Catalyst for the Green Synthesis of Polyhydroquinolines under Ultrasonication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 5. 高氯酸铜(II) 六水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Complexes of Zinc(II)- and Copper(II) Perchlorates with Nicotinamide: Synthesis, Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Crystal Architecture of Copper(II) Perchlorate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of copper(II) perchlorate (B79767) hexahydrate, Cu(ClO₄)₂·6H₂O. The information presented herein is curated from crystallographic studies and is intended to serve as a comprehensive resource for researchers in fields ranging from inorganic chemistry to materials science and drug development.

Crystallographic and Structural Data

The crystal structure of copper(II) perchlorate hexahydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1][2] This arrangement indicates a centrosymmetric crystal structure. The unit cell contains six formula units of Cu(ClO₄)₂·6H₂O.[3]

The fundamental building block of the structure consists of a copper(II) ion octahedrally coordinated by six water molecules, forming the complex cation [Cu(H₂O)₆]²⁺.[1][2][4] These complex cations are, in turn, associated with perchlorate anions (ClO₄⁻) through hydrogen bonding.

A noteworthy feature of the copper coordination is the significant distortion of the octahedron, a phenomenon commonly attributed to the Jahn-Teller effect in d⁹ copper(II) complexes.[4] This results in a "(4 + 2)" coordination geometry, with four shorter equatorial Cu-O bonds and two longer axial Cu-O bonds. Specifically, the structure contains two inequivalent copper ions, each displaying this distorted octahedral arrangement.[1]

The perchlorate groups are also slightly distorted from a regular tetrahedral geometry.[1] An extensive and intricate network of hydrogen bonds exists between the coordinated water molecules and the perchlorate anions, as well as between adjacent water octahedra, contributing to the stability of the crystal lattice.[1]

Crystallographic Data

The following table summarizes the key crystallographic parameters for copper(II) perchlorate hexahydrate determined at 296 K using Mo Kα radiation (λ = 0.71069 Å).[1][2]

| Parameter | Value |

| Formula | Cu(ClO₄)₂·6H₂O |

| Molecular Weight | 370.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.137(1) Å |

| b | 22.991(3) Å |

| c | 13.849(2) Å |

| β | 90.66(1)° |

| Volume | 1635.4(4) ų |

| Z | 6 |

| Calculated Density (Dx) | 2.26 g/cm³ |

| Absorption Coefficient (μ) | 26.44 cm⁻¹ |

| F(000) | 1122 |

| R-factor | 0.030 |

Selected Bond Distances and Angles

The tables below provide a summary of important bond distances and angles within the crystal structure, highlighting the coordination environment of the copper ions and the geometry of the perchlorate anions.

Table 1.2.1: Copper-Oxygen Bond Distances

| Bond | Distance (Å) |

| Mean Cu-O (equatorial) | 1.953(1) - 1.970(4) |

| Mean Cu-O (axial) | 2.388(2) |

Data represents mean corrected values for the two inequivalent copper octahedra.[2]

Table 1.2.2: Perchlorate Group Geometry

| Parameter | Observed Mean Value | Rigid-Body Corrected Mean Value |

| Cl-O Distance | 1.429(5) Å | 1.453(6) Å |

| O-O Distance | 2.333(8) Å | 2.372(8) Å |

These values represent the overall mean for the three inequivalent perchlorate groups.[1][2]

Experimental Protocols

The determination of the crystal structure of copper(II) perchlorate hexahydrate involves a series of well-defined experimental steps.

Crystal Growth

Greenish-blue crystals of copper(II) perchlorate hexahydrate can be grown by the slow evaporation of an aqueous solution of the compound at room temperature. The starting material is often a commercially available reagent grade of copper(II) perchlorate hexahydrate, which may be dissolved in a dilute solution of perchloric acid (e.g., ~1M) to suppress hydrolysis.

X-ray Diffraction Data Collection

A suitable single crystal is selected and mounted on a diffractometer. Due to the hygroscopic nature of the crystals, it is often necessary to coat them with a protective layer, such as epoxy cement, to prevent degradation during data collection.[2][3]

The data collection is typically performed at a controlled temperature, for instance, 296 K.[1] A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα) is used to measure the intensities of a large number of unique reflections.[1] The unit cell parameters are determined from a least-squares refinement of the setting angles of a set of well-centered reflections.

Structure Solution and Refinement

The collected intensity data is processed, and corrections are applied for factors such as Lorentz and polarization effects. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

This initial model is then refined using full-matrix least-squares methods. The refinement process minimizes the difference between the observed and calculated structure factors. The positions of the non-hydrogen atoms are refined anisotropically. The hydrogen atoms are typically located from a difference Fourier map and their positions and isotropic thermal parameters are also refined.[1][2]

The final refined model provides the precise atomic coordinates, bond lengths, bond angles, and thermal parameters that describe the crystal structure in detail.

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Workflow for the determination of the crystal structure.

Coordination Environment of the Copper(II) Ion

Caption: Schematic of the distorted octahedral coordination of Cu²⁺.

References

- 1. Structure of copper(II) perchlorate hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. dspace.rri.res.in [dspace.rri.res.in]

- 4. EXAFS Study on the Coordination Chemistry of the Solvated Copper(II) Ion in a Series of Oxygen Donor Solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Decomposition of Cupric Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of cupric perchlorate (B79767), with a focus on its thermal properties. Due to its nature as a powerful oxidizing agent, a thorough understanding of its behavior under thermal stress is critical for safe handling and application in research and development. This document synthesizes available data on its hydrated and anhydrous forms, outlines experimental protocols for its analysis, and presents a theoretical decomposition pathway.

Executive Summary

Cupric perchlorate, existing most commonly as the hexahydrate (Cu(ClO₄)₂·6H₂O), is a hygroscopic, blue crystalline solid.[1] It is a strong oxidizer, and its thermal decomposition is an energetic process that proceeds through dehydration to the anhydrous salt, followed by the decomposition of the anhydrous material. While detailed quantitative thermal analysis data for pure this compound is not extensively published, this guide consolidates known properties and infers decomposition characteristics based on the behavior of similar transition metal perchlorates. The final decomposition product is presumed to be copper(II) oxide (CuO) in an oxidizing atmosphere, though the formation of copper chlorides or a mixture of oxides cannot be definitively ruled out without specific experimental evidence.

Physicochemical Properties and Stability

This compound is stable at room temperature when stored in a closed container away from combustible materials, reducing agents, and moisture.[2] The hexahydrate form is particularly sensitive to moisture and is hygroscopic.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| This compound Hexahydrate | ||

| Chemical Formula | Cu(ClO₄)₂·6H₂O | [1] |

| Molar Mass | 370.54 g/mol | [1] |

| Appearance | Blue crystalline solid | [1] |

| Melting Point | 82 °C | [3] |

| Boiling Point | 120 °C (decomposes) | [3] |

| Density | 2.225 g/cm³ | [4] |

| Anhydrous this compound | ||

| Chemical Formula | Cu(ClO₄)₂ | [5] |

| Molar Mass | 262.45 g/mol | [5] |

| Appearance | Pale green hygroscopic solid |

Thermal Decomposition

The thermal decomposition of this compound hexahydrate is expected to occur in a multi-step process. The initial stages involve the loss of water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

Dehydration

The dehydration of Cu(ClO₄)₂·6H₂O is anticipated to proceed in a stepwise manner upon heating. Based on studies of similar hydrated metal salts, endothermic peaks in a Differential Scanning Calorimetry (DSC) curve would correspond to the energy absorbed to liberate the water molecules. A Thermogravimetric Analysis (TGA) would show a corresponding mass loss. The theoretical mass loss for the complete dehydration of the hexahydrate to the anhydrous form is approximately 29.17%.

Table 2: Theoretical Mass Loss for Dehydration of Cu(ClO₄)₂·6H₂O

| Dehydration Step | Water Molecules Lost | Theoretical Mass Loss (%) |

| Cu(ClO₄)₂·6H₂O → Anhydrous | 6 | 29.17% |

Note: The actual dehydration may occur in multiple, overlapping steps, and the temperature ranges for each step are not definitively established in the available literature.

Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound decomposes at elevated temperatures. This process is expected to be highly exothermic. The final solid product in an inert atmosphere is likely to be copper(II) oxide (CuO) or a mixture of copper oxides, with the evolution of chlorine and oxygen-containing gases. In some cases of transition metal perchlorate decomposition, the formation of the metal chloride has been observed.

Table 3: Postulated Decomposition Data for Anhydrous this compound

| Temperature Range (°C) | Process | Mass Loss (%) | Enthalpy Change (ΔH) | Gaseous Products | Solid Residue |

| > 200 (estimated) | Decomposition | ~70.83% (relative to anhydrous) | Exothermic | Cl₂, O₂, ClO₂, etc. | CuO (postulated) |

Note: The temperature range, specific mass loss, and enthalpy change for the decomposition of pure anhydrous this compound are not well-documented in publicly available literature. The listed values are theoretical, assuming the final product is CuO.

Decomposition Pathway

The following diagram illustrates a postulated decomposition pathway for this compound hexahydrate. This pathway is based on the general behavior of hydrated metal perchlorates and involves initial dehydration followed by the decomposition of the anhydrous salt.

References

The Hygroscopic Nature of Cupric Perchlorate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the hygroscopic properties, experimental characterization, and synthetic applications of cupric perchlorate (B79767), tailored for professionals in the scientific and pharmaceutical fields.

Introduction

Cupric perchlorate, with the chemical formula Cu(ClO₄)₂, is a powerful oxidizing agent and a versatile Lewis acid catalyst. It exists in an anhydrous form as well as several hydrated states, with copper(II) perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O, being the most commonly encountered form.[1][2] A defining characteristic of both the anhydrous and lower hydrate (B1144303) forms of this compound is their pronounced hygroscopic nature—the ability to readily absorb moisture from the atmosphere.[1][3] This property is of critical importance for its handling, storage, and application, particularly in moisture-sensitive reactions prevalent in pharmaceutical synthesis. Understanding and quantifying this hygroscopicity is essential for ensuring reproducibility and success in experimental work.

This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, including its various hydrated forms, methods for experimental determination of moisture uptake, and its applications in synthetic chemistry relevant to drug discovery and development.

Physical and Chemical Properties

This compound is typically a blue or bluish-green crystalline solid.[1][4] The hexahydrate is the most stable hydrated form under ambient conditions. The physical properties of both the anhydrous and hexahydrate forms are summarized in Table 1.

| Property | Anhydrous this compound | This compound Hexahydrate |

| Chemical Formula | Cu(ClO₄)₂ | Cu(ClO₄)₂·6H₂O |

| Molar Mass | 262.45 g/mol | 370.54 g/mol |

| Appearance | Pale green solid[1] | Blue crystalline solid[1][3] |

| Density | Not readily available | 2.225 g/cm³ at 25 °C[1] |

| Melting Point | Decomposes | 82 °C[1] |

| Boiling Point | Decomposes | 100–102 °C (decomposes)[1] |

| Solubility in Water | Soluble | 146 g/100 mL at 30 °C[1] |

Hydrated Forms of this compound

This compound can form several stable hydrates by absorbing atmospheric water. The most well-known hydrates include the dihydrate, tetrahydrate, hexahydrate, and heptahydrate.[1] The hexahydrate is the common commercially available form. The transition between these hydrated states is dependent on the ambient relative humidity (RH) and temperature. The anhydrous form is particularly hygroscopic and will readily absorb water to form the various hydrates.

The process of hydration involves the coordination of water molecules with the copper(II) ion. In the hexahydrate, the copper ion is typically coordinated to six water molecules in a distorted octahedral geometry.

Caption: Hydration pathway of anhydrous this compound.

Quantitative Analysis of Hygroscopicity

The hygroscopicity of a substance is quantitatively described by its moisture sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity at a constant temperature.[5][6] A critical point on this isotherm for highly hygroscopic and water-soluble salts is the deliquescence relative humidity (DRH), the RH at which the solid material absorbs enough water to dissolve and form a saturated aqueous solution.[7][8]

The hypothetical moisture sorption isotherm data in Table 2 illustrates the expected behavior of a hygroscopic salt like this compound.

| Relative Humidity (%) | Water Content (% w/w) | Physical State |

| 0-20 | < 1% | Solid |

| 20-40 | 1-5% | Solid with surface moisture |

| > 40 (DRH) | > 30% | Saturated Solution |

Note: The values in this table are illustrative and based on the behavior of similar hygroscopic perchlorate salts. Actual values for this compound would need to be determined experimentally.

Experimental Protocols for Determining Hygroscopicity

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled flow of gas with a specific relative humidity at a constant temperature.[10][11][12]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate (i.e., the rate of mass change falls below a set threshold) before proceeding to the next RH level.[13][14]

-

Desorption Isotherm: Following the sorption cycle, the RH is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate the moisture sorption and desorption isotherms.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS).

Static Gravimetric Method (Desiccator Method)

This is a simpler, though more time-consuming, method that uses saturated salt solutions to maintain a constant relative humidity in a sealed chamber (desiccator).[15][16]

Methodology:

-

Sample Preparation: A precisely weighed amount of the dry sample is placed in a pre-weighed container.

-

Humidity Chamber: Saturated solutions of different salts are prepared in separate desiccators to create environments of known, constant relative humidity.

-

Equilibration: The sample container is placed in a desiccator, which is then sealed. The sample is allowed to equilibrate for an extended period (24 hours or more) until its mass becomes constant.[16]

-

Mass Measurement: The sample container is removed and quickly weighed to determine the mass of water absorbed.

-

Repeat: The process is repeated for different relative humidities to construct the sorption isotherm.

Relevance and Applications in Drug Development

The hygroscopic nature of this compound is a critical consideration in its application as a Lewis acid catalyst in organic synthesis, a field of great importance to drug development. Many synthetic routes for producing active pharmaceutical ingredients (APIs) and their intermediates require anhydrous conditions. The presence of water can deactivate the catalyst, lead to unwanted side reactions, and reduce yields. Therefore, careful handling and storage of this compound are paramount.

Beyond its hygroscopicity, this compound's catalytic activity is of significant interest to drug development professionals. Copper-catalyzed reactions are valued for their cost-effectiveness and unique reactivity compared to more expensive metals like palladium.[17]

Synthesis of Bioactive Heterocycles

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals.[17][18] this compound has proven to be an effective catalyst in the synthesis of several important classes of heterocycles.

-

Polyhydroquinolines: These compounds are known for their wide range of biological activities, including acting as calcium channel blockers. This compound hexahydrate efficiently catalyzes the four-component condensation reaction to produce polyhydroquinolines in high yields and short reaction times, particularly under ultrasound irradiation.[19][20][21]

-

Coumarins: The coumarin (B35378) scaffold is present in many natural products and synthetic drugs with anticoagulant, anticancer, and anti-inflammatory properties. This compound can be used as a catalyst in the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters.[22][23][24]

The catalytic role of the Cu²⁺ ion in these reactions typically involves the activation of carbonyl groups towards nucleophilic attack, thereby facilitating bond formation and cyclization to build the heterocyclic ring systems.

Conclusion

This compound is a highly hygroscopic compound, a property that must be carefully managed in its application. While specific quantitative data on its moisture sorption behavior is not widely published, established experimental protocols such as Dynamic Vapor Sorption can be employed for its characterization. The utility of this compound as a Lewis acid catalyst in the synthesis of pharmaceutically relevant heterocyclic compounds, such as polyhydroquinolines and coumarins, underscores its importance to researchers and professionals in drug development. A thorough understanding of its physical properties, particularly its interaction with atmospheric moisture, is crucial for its effective and reproducible use in the synthesis of complex molecules.

References

- 1. Copper(II) perchlorate - Sciencemadness Wiki [sciencemadness.org]

- 2. Copper(II) perchlorate - Wikipedia [en.wikipedia.org]

- 3. wholesale Copper(II) perchlorate hexahydrate Crystalline - FUNCMATER [funcmater.com]

- 4. dspace.rri.res.in [dspace.rri.res.in]

- 5. dorgean.com [dorgean.com]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. particletechlabs.com [particletechlabs.com]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 13. ardena.com [ardena.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. researchgate.net [researchgate.net]

- 17. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Excited-State Copper Catalysis for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Copper Perchlorate Hexahydrate: An Efficient Catalyst for the Green Synthesis of Polyhydroquinolines under Ultrasonication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 24. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Cupric Perchlorate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of theoretical and experimental studies on cupric perchlorate (B79767) (Cu(ClO₄)₂) complexes. Copper(II) complexes are of significant interest due to their diverse applications in catalysis, materials science, and as potential therapeutic agents. Understanding the intricate relationship between their electronic structure, geometry, and reactivity is paramount for the rational design of novel compounds with tailored properties. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes fundamental concepts and workflows pertinent to the study of these complexes.

Core Theoretical Concepts: The Jahn-Teller Effect

A central theme in the theoretical understanding of copper(II) complexes is the Jahn-Teller effect. As a d⁹ metal ion in an octahedral ligand field, the e_g orbitals are asymmetrically occupied (t₂g⁶e_g³), leading to a degenerate electronic ground state. The Jahn-Teller theorem posits that any non-linear molecule in a degenerate electronic state will distort to a lower symmetry, thereby removing the degeneracy and lowering the overall energy.[1][2] In the case of cupric perchlorate complexes, this typically manifests as a tetragonal distortion of the octahedral geometry, with either an elongation (z-out) or, less commonly, a compression (z-in) of the axial bonds.[1] This distortion has profound implications for the complex's stability, spectral properties, and reactivity.

Visualization of the Jahn-Teller Effect

The following diagram illustrates the energetic splitting of d-orbitals due to the Jahn-Teller distortion in an octahedral Cu(II) complex.

Structural and Spectroscopic Data

Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in corroborating and explaining experimental findings from X-ray crystallography and various spectroscopic techniques. The choice of functional and basis set is critical for achieving high accuracy in predicting the properties of copper complexes. Hybrid functionals such as B3LYP and PBE0, often paired with a triple-ζ basis set like 6-311G(d,p), have shown good performance in calculating geometric parameters and EPR (Electron Paramagnetic Resonance) properties.[3][4]

Quantitative Data Comparison

The following tables summarize experimental and theoretical data for representative this compound complexes.

Table 1: Selected Bond Lengths (Å) and Angles (°) for this compound Complexes

| Complex | Method | Cu-N (Å) | Cu-O (Å) | N-Cu-N (°) | O-Cu-O (°) | Ref. |

| --INVALID-LINK--₂ | X-ray | 2.031(2), 2.395(2) | 1.972(2) | 80.86(7), 100.08(7) | - | [5][6] |

| DFT (B3LYP/6-311G(d,p)) | 2.067, 2.451 | 1.986 | 80.1, 100.2 | - | [5][6] | |

| --INVALID-LINK--₂ | X-ray | 2.013, 2.029 | - | ~90, ~180 | - | [7] |

| --INVALID-LINK--₂ | X-ray | 1.94(1), 1.95(1) | - | 83.4(5) | - | [8] |

Bnimda = N-benzyliminodiacetamide; AG = Aminoguanidine (B1677879)

Table 2: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Perchlorate Anion

| Vibrational Mode | Experimental Range | Calculated (DFT) | Assignment | Ref. |

| ν₃(F₂) | 1058 - 1100 | ~1080 | Asymmetric Stretch | [7] |

| ν₁(A₁) | ~930 | ~935 | Symmetric Stretch | |

| ν₄(F₂) | ~620 | ~625 | Asymmetric Bend | |

| ν₂(E) | ~460 | ~465 | Symmetric Bend |

Experimental and Computational Protocols

A comprehensive understanding of this compound complexes relies on a synergistic approach combining synthesis, characterization, and theoretical modeling.

Visualization of the Research Workflow

The diagram below outlines a typical workflow for the synthesis and characterization of a novel this compound complex.

Synthesis Protocol: Example with Aminoguanidine

This protocol is adapted from the synthesis of bis(aminoguanidine)copper(II) perchlorate.[8]

-

Ligand Preparation: Dissolve aminoguanidine hemisulfate (4 mmol) in 10 mL of water. Add a 5 mL aqueous solution of sodium carbonate (20 mg) with stirring to deprotonate the ligand.

-

Complexation: To the ligand solution, add a solution of Cu(ClO₄)₂·6H₂O (4 mmol) in 5 mL of water.

-

Reaction: Stir the resulting mixture for 20 minutes at ambient temperature.

-

Crystallization: Allow the solvent to evaporate slowly. Dark violet crystals of the complex will form.

-

Isolation: Collect the crystals by filtration and dry them in a desiccator.

X-ray Crystallography Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å). The crystal is rotated, and diffraction patterns are recorded at various angles.[9]

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption.[10]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².[9]

Spectroscopic Analysis Protocols

-

Sample Preparation: For solid samples, a small amount is finely ground and mixed with KBr powder. The mixture is then pressed into a transparent pellet. Alternatively, a mull can be prepared with Nujol.[6]

-

Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or Nujol is recorded for subtraction.

-

Sample Preparation: A solution of the complex is prepared in a suitable solvent (e.g., water, methanol, DMSO) that is transparent in the region of interest. The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).[11][12]

-

Data Acquisition: The spectrum is recorded using a double-beam UV-Vis spectrophotometer, with a cuvette containing the pure solvent in the reference beam. The typical range scanned is 200-900 nm.[13]

Computational Protocol (DFT)

-

Model Building: The initial molecular geometry is typically taken from the experimental X-ray crystal structure.

-

Geometry Optimization: The structure is optimized in the gas phase or with a solvent model using a selected DFT functional (e.g., B3LYP) and basis set (e.g., LANL2DZ for Cu, 6-31G(d,p) for other atoms).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (no imaginary frequencies) and to compare with experimental IR spectra.

-

Property Calculation: Other properties, such as electronic transitions (using Time-Dependent DFT, TD-DFT), molecular orbitals, and EPR parameters, are calculated at the optimized geometry.

-

Analysis: The calculated data are compared with experimental results to validate the computational model and to gain deeper insight into the electronic structure and bonding of the complex.

References

- 1. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. youtube.com [youtube.com]

- 10. ossila.com [ossila.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. mt.com [mt.com]

- 13. portal.guldu.uz [portal.guldu.uz]

Unveiling the Blue Salt: The Discovery and History of Cupric Perchlorate

A comprehensive look into the origins of cupric perchlorate (B79767) reveals a journey rooted in the early explorations of perchloric acid and its salts. While a definitive "eureka" moment for the discovery of cupric perchlorate remains elusive in historical records, its synthesis and characterization are intrinsically linked to the broader understanding of perchlorate chemistry that emerged in the 19th and early 20th centuries.

The story of this compound, Cu(ClO₄)₂, begins with the discovery of its parent acid. Perchloric acid (HClO₄) was first synthesized in the mid-1810s by the Austrian chemist Friedrich von Stadion. This discovery opened the door for the creation of a new class of salts, the perchlorates. Over the subsequent decades, chemists began to explore the reactions of this powerful acid with various metals and their oxides, carbonates, and hydroxides.

While the exact date and the individual responsible for the first synthesis of this compound are not definitively documented in readily available historical chemical literature, it is widely understood that the preparation of metal perchlorates, including that of copper, became more common as perchloric acid became more accessible throughout the 19th and early 20th centuries. The primary method for producing this compound, which is still in use today, involves the reaction of a copper(II) salt, such as copper(II) carbonate or copper(II) oxide, with an aqueous solution of perchloric acid.

The most commonly encountered form of this compound is the hexahydrate, Cu(ClO₄)₂·6H₂O, a blue crystalline solid. Early studies on this compound would have focused on determining its fundamental properties, such as its solubility, crystalline structure, and behavior in chemical reactions. In addition to the hexahydrate, other hydrated forms, including the dihydrate, tetrahydrate, and heptahydrate, have also been identified and characterized over the years.

The development of methods to produce the anhydrous form of this compound came later. These techniques are more complex and often involve the use of strong dehydrating agents or reactions in non-aqueous solvents, reflecting a more advanced understanding of inorganic synthesis.

Physicochemical Properties of this compound

Quantitative data on the key physicochemical properties of the common hexahydrated and anhydrous forms of this compound are summarized below for easy comparison.

| Property | This compound Hexahydrate (Cu(ClO₄)₂·6H₂O) | Anhydrous this compound (Cu(ClO₄)₂) |

| Molar Mass | 370.54 g/mol | 262.45 g/mol |

| Appearance | Blue crystalline solid | Greenish-blue crystalline solid |

| Melting Point | 82 °C (decomposes) | Decomposes upon heating |

| Density | 2.225 g/cm³ | Not readily available |

| Solubility in Water | Highly soluble | Reacts with water |

Key Experimental Protocols

The synthesis of this compound, in both its hydrated and anhydrous forms, relies on well-established laboratory procedures. Below are detailed methodologies for these key preparations.

Synthesis of this compound Hexahydrate

This protocol describes the common laboratory-scale synthesis of this compound hexahydrate from copper(II) carbonate and perchloric acid.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

70% Perchloric acid (HClO₄)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate (optional)

-

Evaporating dish

-

Crystallizing dish

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric amount of 70% perchloric acid to a beaker containing a measured quantity of copper(II) carbonate. The addition should be done slowly and with constant stirring to control the effervescence of carbon dioxide gas.

-

Continue adding the perchloric acid until all the copper(II) carbonate has reacted and the solution becomes a clear blue.

-

Gently heat the solution if necessary to ensure the complete dissolution of the solid.

-

Transfer the resulting blue solution to an evaporating dish and heat gently to concentrate the solution. Avoid boiling, as this can lead to the decomposition of the perchlorate.

-

Once the solution is sufficiently concentrated, transfer it to a crystallizing dish and allow it to cool slowly at room temperature.

-